4-Hydroxy-1,7,7-trimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydroquinoline-2,5-dione
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Overview
Description
4-hydroxy-1,7,7-trimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydroquinoline-2,5-dione is a member of quinolines.
Scientific Research Applications
Synthesis Methods and Structural Analysis
Efficient Synthesis Approaches : A study by Zhong et al. (2008) presented methods for synthesizing dihydroquinoline diones, including compounds similar to 4-Hydroxy-1,7,7-trimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydroquinoline-2,5-dione, through one-pot reactions under solvent-free conditions (Zhong, Lin, Chen, & Su, 2008).
Crystal Structure Analysis : Candan et al. (2001) examined the crystal structure of a related quinoline dione compound, providing insights into molecular configurations and bond lengths, which are crucial for understanding their chemical properties (Candan, Kendi, Yarim, Saraç, & Ertan, 2001).
Tautomeric Studies and Computational Analysis
- Tautomerization Energy Predictions : Bartolomei et al. (1995) conducted ab initio Hartree-Fock calculations on tautomeric forms of similar quinolinediones. Their findings suggest a more stable hydroxy structure for some compounds, which is relevant for understanding the chemical behavior of 4-Hydroxy-1,7,7-trimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydroquinoline-2,5-dione (Bartolomei, Cignitti, Ramusino, & Manna, 1995).
Biological Applications and Potential Uses
Antioxidant Properties : Abdel-Kader and Talaat (2023) explored the potential of similar quinoline dione derivatives as antioxidants, demonstrating their radical scavenging abilities. This suggests possible antioxidant applications for 4-Hydroxy-1,7,7-trimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydroquinoline-2,5-dione (Abdel-Kader & Talaat, 2023).
Lubricating Grease Antioxidants : Hussein, Ismail, and El-Adly (2016) synthesized quinolinone derivatives, including structures related to 4-Hydroxy-1,7,7-trimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydroquinoline-2,5-dione, and evaluated their efficiency as antioxidants in lubricating greases (Hussein, Ismail, & El-Adly, 2016).
properties
Product Name |
4-Hydroxy-1,7,7-trimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydroquinoline-2,5-dione |
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Molecular Formula |
C21H25NO3 |
Molecular Weight |
339.4g/mol |
IUPAC Name |
4-hydroxy-1,7,7-trimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydroquinoline-2,5-dione |
InChI |
InChI=1S/C21H25NO3/c1-11-7-12(2)16(13(3)8-11)18-19(24)17-14(22(6)20(18)25)9-21(4,5)10-15(17)23/h7-8,24H,9-10H2,1-6H3 |
InChI Key |
FNNIBDQTBWLLEO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C3=C(CC(CC3=O)(C)C)N(C2=O)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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